molecular formula C9H9ClN2 B8710134 3-Chloro-1h-indole-5-methanamine

3-Chloro-1h-indole-5-methanamine

Cat. No.: B8710134
M. Wt: 180.63 g/mol
InChI Key: LFLCYSBORSDWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1h-indole-5-methanamine is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

(3-chloro-1H-indol-5-yl)methanamine

InChI

InChI=1S/C9H9ClN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H,4,11H2

InChI Key

LFLCYSBORSDWEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=CN2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-5-(t-butoxycarbonylaminomethyl)-indole (2.62 g, 9.33 mmol) in CH2Cl2 (25 mL), cooled to 0° C. was added trifluoroacetic acid (10 mL). After 1 h the reaction was basified with aqueous NaOH (1 N) to pH=10, extracted with CH2Cl2 (3×) and then with CH2Cl2:MeOH (3:1). The combined organics were dried over MgSO4, filtered, and concentrated in vacuo. Purification of the resulting orange residue by flash chromatography (30×150 mm column; gradient elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 4:66:30 to 10:60:30 500 mL each) afforded the title compound as a yellow oil:
Name
3-chloro-5-(t-butoxycarbonylaminomethyl)-indole
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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